molecular formula C12H18N2O4S2 B4632725 N-cyclopentyl-4-[(methylsulfonyl)amino]benzenesulfonamide

N-cyclopentyl-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B4632725
M. Wt: 318.4 g/mol
InChI Key: YDSYNMKPDKXXAF-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(methylsulfonyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C12H18N2O4S2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.07079941 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prodrug Development

One significant area of application is the development of prodrug forms for sulfonamides. Sulfonamides, including variants like N-cyclopentyl-4-[(methylsulfonyl)amino]benzenesulfonamide, have been evaluated as potential prodrugs, particularly focusing on enhancing water solubility and lipophilicity, which are crucial for drug delivery and bioavailability. The research by Larsen, Bundgaard, and Lee (1988) explored various N-acyl derivatives of N-methylsulfonamides as prodrug candidates, demonstrating that these derivatives could be enzymatically hydrolyzed to yield the parent sulfonamide in quantitative amounts. This approach presents a promising strategy for improving the pharmacological profiles of sulfonamide drugs (Larsen, J. D., Bundgaard, H., & Lee, V. H., 1988).

Enzyme Inhibition

Another key application is in the inhibition of enzymes, such as carbonic anhydrases and phospholipase A2. Ceruso et al. (2014) synthesized sulfonamides with effective inhibitory action against Porphyromonas gingivalis γ-carbonic anhydrase, showcasing the potential of these compounds in combating bacterial infections. Similarly, Oinuma et al. (1991) developed 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, indicating the therapeutic relevance of sulfonamides in cardiovascular diseases (Ceruso, M. et al., 2014); (Oinuma, H. et al., 1991).

Antimicrobial Activities

Sulfonamides, including this compound, have demonstrated significant antimicrobial activities. Malwal et al. (2012) reported on 2,4-dinitrophenylsulfonamides as cysteine-activated sources of sulfur dioxide (SO₂) with antimycobacterial properties, highlighting the potential of sulfonamide derivatives in treating tuberculosis (Malwal, S. R. et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known antibacterial activity of sulfonamides, it could be interesting to explore its potential use as an antibacterial agent .

Properties

IUPAC Name

N-cyclopentyl-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-19(15,16)13-11-6-8-12(9-7-11)20(17,18)14-10-4-2-3-5-10/h6-10,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSYNMKPDKXXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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